

# A Comparative Analysis of Fenebrutinib and Evobrutinib CNS Penetration

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## Compound of Interest

Compound Name: *Fenebrutinib*

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The ability of therapeutic agents to penetrate the central nervous system (CNS) is a critical factor in the treatment of neuroinflammatory diseases like multiple sclerosis (MS). Bruton's tyrosine kinase (BTK) inhibitors are a promising class of drugs that target both peripheral and central inflammatory processes.<sup>[1][2]</sup> This guide provides a detailed comparison of the CNS penetration of two BTK inhibitors, **fenebrutinib** and evobrutinib, based on available preclinical and clinical data.

## Quantitative Data Summary

The following table summarizes the key quantitative data regarding the CNS penetration of **fenebrutinib** and evobrutinib.

Parameter	Fenebrutinib	Evobrutinib	Species	Source
Mean CSF Concentration	43.1 ng/mL	3.21 ng/mL (geometric mean)	Human (RMS)	[3][4][5][6],[7]
Median CSF Concentration	47.4 ng/mL	N/A	Human (RMS)	[8]
CSF Concentration vs. Active Range	Above mean IC50/IC90 from preclinical assays.[3][4][8]	Below estimated IC50 in one analysis.[7][9]	Human	
CSF Concentration (single dose)	12.9 ng/mL	3.2 ng/mL	Cynomolgus Monkey	[9][10][11][12]
CSF/Plasma Ratio	0.020	0.0109	Cynomolgus Monkey	[9]
Unbound Partition Coefficient (Kp,uu)	0.147 (or 0.15)	0.131 (or 0.13)	Cynomolgus Monkey	[9][10][11]
Target Engagement in CSF (Preclinical)	Did not reach estimated IC90. [10][11]	Did not reach estimated IC90. [10][11]	Cynomolgus Monkey	

## Experimental Protocols

The data presented above were derived from various clinical and preclinical studies. The methodologies for the key human studies are detailed below.

### Fenebrutinib: Phase II FENopta Study

- Study Design: A multicenter, double-blind, randomized, placebo-controlled Phase 2 trial in patients with relapsing multiple sclerosis (RMS).[13] A subgroup of patients participated in a cerebrospinal fluid (CSF) analysis.

- Participants: Patients aged 18-55 years with RMS and an Expanded Disability Status Scale (EDSS) score between 0.0 and 5.5.[13]
- Dosing Regimen: **Fenebrutinib** 200 mg administered orally, twice daily, for 12 weeks.[4][8]
- Sample Collection: CSF samples were collected from a subgroup of 11 patients after 12 weeks of continuous treatment.[3][4][5][6]
- Analysis: **Fenebrutinib** concentrations in the CSF were measured to determine brain penetrance.[3][5] The measured concentrations were then compared to preclinical data on the drug's inhibitory concentration (IC50/IC90) to assess potential therapeutic relevance.[4]

## Evobrutinib: Phase II OLE CSF Sub-study

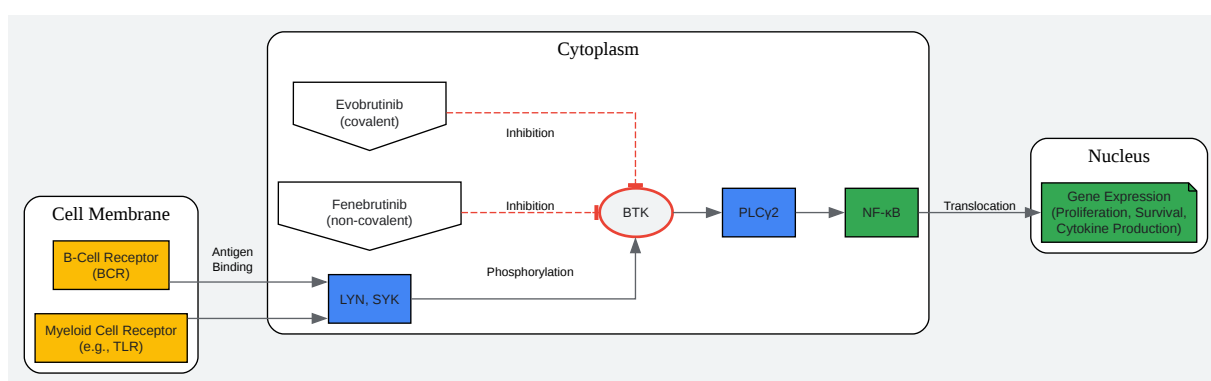
- Study Design: An open-label extension (OLE) of a Phase 2 randomized controlled trial in patients with RMS included a sub-study to evaluate evobrutinib distribution into CSF.[7][14][15]
- Participants: Nine patients with stable RMS from one center, who had been in the OLE, were enrolled. The median age was 50.5 years.[7]
- Dosing Regimen: Patients received evobrutinib 75 mg orally, twice daily, for over a year, with at least 6 days of uninterrupted dosing before sampling.[7]
- Sample Collection: Plasma and CSF samples were collected 2–3 hours post-dose.[7]
- Analysis: Total and free plasma evobrutinib concentrations were measured. Evobrutinib concentrations in the CSF were quantified and compared to the free plasma concentrations.[7]

## Signaling Pathways and Experimental Workflows

Visualizing the underlying biological pathways and experimental designs is crucial for understanding the significance of CNS penetration data.

### BTK Signaling Pathway in Immune Cells

Bruton's tyrosine kinase is a key enzyme in the signaling pathways of B cells and myeloid cells (including microglia in the CNS).[1][16] Its inhibition is the primary mechanism of action for **fenebrutinib** and evobrutinib.[16] These drugs aim to modulate the activation of these immune cells both peripherally and within the CNS to reduce inflammation and neurodegeneration.[1][17][18]

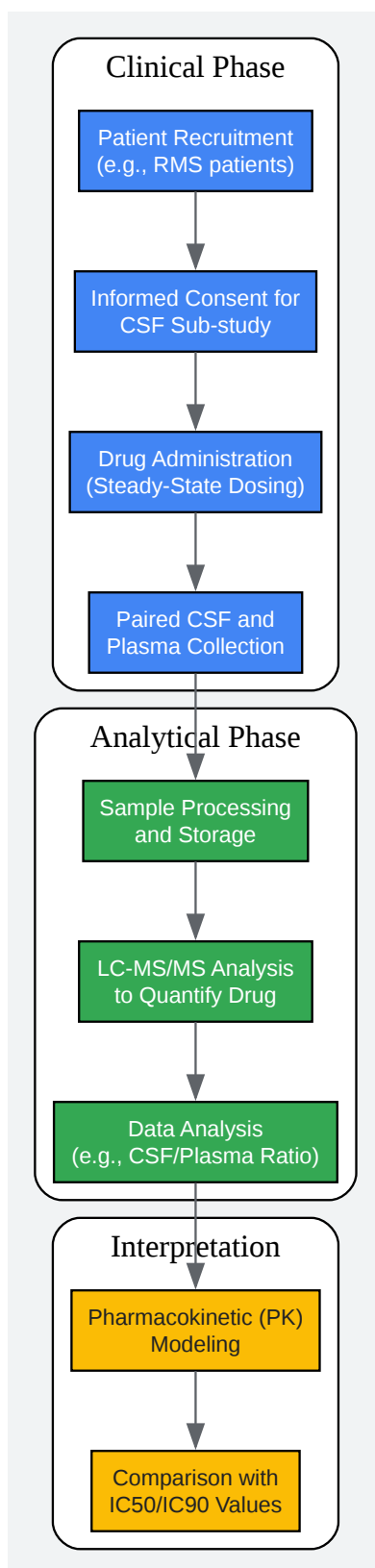


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Caption: BTK signaling pathway in B cells and myeloid cells and the inhibitory action of **fenebrutinib** and evobrutinib.

## Experimental Workflow for CNS Penetration Analysis

The process of determining if a drug penetrates the CNS in a clinical setting involves several coordinated steps, from patient recruitment to sophisticated sample analysis.



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Caption: A generalized workflow for assessing the CNS penetration of an investigational drug in a clinical trial sub-study.

## Discussion and Conclusion

Based on current data, both **fenebrutinib** and evobrutinib demonstrate the ability to cross the blood-brain barrier and enter the cerebrospinal fluid.

In human studies with patients with relapsing MS, **fenebrutinib** achieved a mean CSF concentration of 43.1 ng/mL after 12 weeks of treatment.[3][5][6] This level is reported to be within a therapeutically relevant range, capable of producing near-maximal BTK inhibition based on preclinical studies.[3][4]

Evobrutinib was also detected in the CSF of all patients in a sub-study, with a geometric mean concentration of 3.21 ng/mL.[7] This was found to be consistent with free plasma concentrations.[7][14] However, one preclinical comparative analysis suggested that this CSF concentration might be below the level required for 50% inhibition (IC<sub>50</sub>) of BTK.[7][9]

Preclinical data from cynomolgus monkeys show a higher absolute CSF concentration for **fenebrutinib** (12.9 ng/mL) compared to evobrutinib (3.2 ng/mL) after a single oral dose.[10][11] The unbound partition coefficient (K<sub>p,uu</sub>), which measures brain penetration independent of plasma protein binding, was slightly higher for **fenebrutinib** (0.15) than for evobrutinib (0.13). [10][11] In this preclinical model, neither drug reached CSF concentrations equivalent to their estimated IC<sub>90</sub> values.[10][11]

In conclusion, while both molecules are CNS-penetrant, the available human data suggests that **fenebrutinib** achieves higher absolute concentrations in the CSF, which are considered to be in a therapeutically active range. Evobrutinib also penetrates the CNS, with CSF levels reflecting free plasma concentrations, though questions remain about whether these levels are sufficient for maximal target inhibition within the CNS. Further research and data from ongoing Phase III trials will be crucial to fully understand the clinical implications of these differences in CNS penetration for treating multiple sclerosis.

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